

# Pik-75 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pik-75	
Cat. No.:	B1354059	Get Quote

# **PIK-75 Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and other experimental challenges encountered with the p110 $\alpha$  PI3K inhibitor, **PIK-75**.

# Frequently Asked Questions (FAQs)

Q1: What is **PIK-75** and what is its primary mechanism of action?

**PIK-75** is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 5.8 nM.[1][2] It is over 200-fold more potent against p110α than p110β. [1][2] **PIK-75** also potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][2] Its primary mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5][6] This inhibition leads to reduced phosphorylation of Akt and can induce apoptosis in cancer cells.[7][8]

Q2: In which solvents is **PIK-75** soluble?

**PIK-75** is soluble in dimethyl sulfoxide (DMSO) but is considered insoluble in water and ethanol.[1][7][9] For best results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[1][7] Some protocols recommend gentle warming to 37°C or 50°C and sonication to aid dissolution in DMSO.[9][10]

Q3: What are the recommended storage conditions for **PIK-75** powder and stock solutions?



- Powder: The solid form of PIK-75 hydrochloride should be stored at -20°C under desiccating conditions and can be stable for up to 3 years.[1]
- Stock Solutions: Prepare stock solutions in DMSO (e.g., 10 mM).[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][7]

## **Troubleshooting Guide: Solubility Issues**

Problem 1: My PIK-75 (powder) is not dissolving in DMSO.

- Solution 1: Check DMSO Quality. Ensure you are using fresh, high-purity, anhydrous DMSO.
   Hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of PIK-75.
   [1][7]
- Solution 2: Gentle Heating. Warm the solution in a water bath at 37°C or 50°C to aid dissolution.[9][10]
- Solution 3: Sonication. Use an ultrasonic bath to shake the tube for a short period, which can help break up any clumps and enhance solubility.[10]
- Solution 4: Verify Concentration. Double-check your calculations. Attempting to prepare a stock solution above the solubility limit will result in undissolved material. Refer to the solubility data table below.

Problem 2: My **PIK-75** stock solution is precipitating when added to agueous cell culture media.

- Issue: This is a common problem due to the poor aqueous solubility of **PIK-75**.[1][7] When a concentrated DMSO stock is diluted into an aqueous buffer or media, the compound can crash out of solution.
- Solution 1: Lower Final DMSO Concentration. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and precipitation.
- Solution 2: Serial Dilution. Perform serial dilutions of your high-concentration stock solution in DMSO first to get closer to your final desired concentration before the final dilution step into the aqueous medium.



- Solution 3: Gradual Addition. Add the PIK-75 stock solution to your culture medium dropwise while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
- Solution 4: Pre-warm Media. Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.

Problem 3: I am observing precipitation or poor bioavailability in my in vivo animal studies.

- Issue: **PIK-75** has limited stability and solubility, which can pose challenges for in vivo delivery.[11][12] Direct injection of a simple DMSO/saline solution is often not viable.
- Solution 1: Use a Co-solvent Formulation. Specialized vehicle formulations are required for animal studies. Several have been reported to successfully deliver PIK-75. See the In Vivo Formulation Protocol section for examples.
- Solution 2: Nanosuspension. For advanced applications, developing a nanosuspension of PIK-75 has been shown to improve saturation solubility and increase drug accumulation in tumors.[11]
- Solution 3: Nanoparticle Encapsulation. Encapsulating PIK-75 into HDL-like nanoparticles is another strategy that has been used to overcome solubility limitations and enable targeted delivery.[13]

## **Quantitative Data Summary**

The reported solubility of **PIK-75** can vary between suppliers and batches. The following table summarizes available data.



Solvent	Reported Solubility (PIK-75 or its HCl salt)	Source(s)
DMSO	98 mg/mL (200.51 mM)	[1]
11 mg/mL (22.51 mM) - requires ultrasound	[7]	
8.15 mg/mL - requires gentle warming	[14]	
5 mM		_
3 mg/mL (6.13 mM) - requires warming	[1][9]	
0.25 mg/mL	[4]	_
Water	Insoluble	[1][7][9]
Ethanol	Insoluble	[1][9]
DMF	0.5 mg/mL	[4]

# **Experimental Protocols**

Protocol 1: Preparation of **PIK-75** Stock Solution (10 mM for In Vitro Use)

- Weighing: Accurately weigh the required amount of **PIK-75** HCl powder (Molecular Weight: 488.74 g/mol ).[1] For 1 mL of a 10 mM stock, weigh 4.89 mg.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO.
- Mixing: Vortex thoroughly. If needed, place the vial in a 37°C water bath or an ultrasonic bath for a few minutes until the solid is completely dissolved.[10]
- Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.[2][7]

Protocol 2: Preparation of **PIK-75** Formulation for In Vivo Studies (Intraperitoneal Injection)



This is an example formulation. Researchers should optimize the vehicle for their specific animal model and experimental goals.

Formulation A (with PEG300 and Tween80):[1]

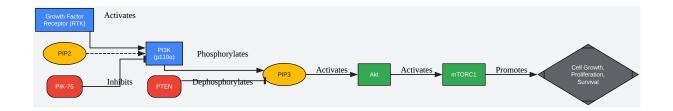
- Prepare a 3 mg/mL stock solution of PIK-75 in fresh DMSO.
- For a 1 mL final working solution, take 50 μL of the 3 mg/mL **PIK-75** stock solution.
- Add the stock solution to 400 μL of PEG300 and mix until clear.
- Add 50 μL of Tween80 to the mixture and mix until clear.
- Add 500 μL of sterile ddH<sub>2</sub>O to bring the final volume to 1 mL.
- The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH<sub>2</sub>O.
- Use the mixed solution immediately for optimal results.[1]

Formulation B (with Corn Oil):[1]

- Prepare a 3 mg/mL stock solution of PIK-75 in fresh DMSO.
- For a 1 mL final working solution, take 50 μL of the 3 mg/mL **PIK-75** stock solution.
- Add the stock solution to 950 μL of corn oil and mix thoroughly.
- Use the mixed solution immediately for optimal results.[1]

# Visualizations Signaling Pathway



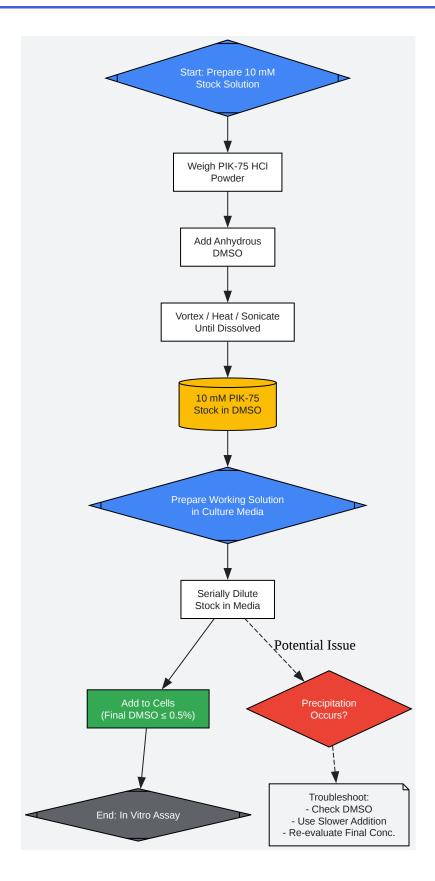


#### Click to download full resolution via product page

Caption: **PIK-75** inhibits the p110 $\alpha$  subunit of PI3K, blocking the downstream Akt/mTOR signaling pathway.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for preparing **PIK-75** working solutions for in vitro cell-based assays.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. PIK-75 | p110α inhibitor | CAS 372196-67-3 (free base) | Buy PIK-75 from Supplier InvivoChem [invivochem.com]
- 3. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. mybiosource.com [mybiosource.com]
- 11. Development of PIK-75 nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Pik-75 solubility issues and solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#pik-75-solubility-issues-and-solutions]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com